molecular formula C16H17NO6 B571469 3-(Benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid CAS No. 1206102-06-8

3-(Benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Cat. No.: B571469
CAS No.: 1206102-06-8
M. Wt: 319.313
InChI Key: RTNJSNISZQOUJS-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a pyridine derivative with a benzyloxy group at position 3 and a 2,3-dihydroxypropyl substituent at position 1. This compound has a molecular formula of C₁₇H₁₉NO₆, a molecular weight of 333.34 g/mol, and is commercially available with a purity of ≥97% . Its synthesis typically involves protecting group strategies, as seen in derivatives like 5-acetyl-3-benzyloxy-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid amides, which undergo deprotection and crystallization steps .

Properties

IUPAC Name

1-(2,3-dihydroxypropyl)-4-oxo-3-phenylmethoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6/c18-9-12(19)8-17-7-6-13(20)15(14(17)16(21)22)23-10-11-4-2-1-3-5-11/h1-7,12,18-19H,8-10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNJSNISZQOUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N(C=CC2=O)CC(CO)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Condensation and Cyclization

Starting Material : 3-(Benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde (CAS: 119736-17-3).
Key Steps :

  • Protection of Aldehyde Group : Treatment with trimethyl orthoformate (TMOF) and camphorsulfonic acid (CSA) in dichloromethane yields 3-(benzyloxy)-2-(dimethoxymethyl)-4H-pyran-4-one.

  • Ammonia-Mediated Cyclization : Reaction with methanolic ammonia in ethanol converts the pyran-4-one to 3-(benzyloxy)-2-(dimethoxymethyl)pyridin-4(1H)-one.

Reaction Conditions :

StepReagents/CatalystsSolventTemperatureYield
1TMOF, CSACH₂Cl₂25°C, 4 h85%
2NH₃ (7N in MeOH)EtOH50°C, 12 h78%

Bromination and Functionalization

Intermediate : 3-(Benzyloxy)-2-(dimethoxymethyl)pyridin-4(1H)-one.
Procedure :

  • Bromination : N-Bromosuccinimide (NBS) in chloroform introduces a bromine atom at position 5.

  • Lithiation-Formylation : n-Butyllithium and dimethylformamide (DMF) in tetrahydrofuran (THF) yield 5-(benzyloxy)-6-(dimethoxymethyl)-4-oxo-1,4-dihydropyridine-3-carbaldehyde.

Critical Parameters :

  • Bromination requires strict temperature control (0–5°C) to avoid over-bromination.

  • Lithiation is performed under nitrogen to prevent side reactions.

Oxidation and Propyl Side-Chain Introduction

Key Reaction :

  • Oxidation to Carboxylic Acid : Sodium chlorite (NaClO₂) and sulfamic acid in tert-butanol/water oxidize the aldehyde to the carboxylic acid.

  • Allylation and Hydrolysis : Allyl bromide in DMF with potassium carbonate introduces the allyl group. Subsequent ozonolysis and reductive workup with sodium borohydride yield the 2,3-dihydroxypropyl side-chain.

Optimization Notes :

  • Oxidation efficiency depends on pH (maintained at 3–4 using sulfamic acid).

  • Ozonolysis must be quenched with dimethyl sulfide to prevent over-oxidation.

Alternative Route via Ester Hydrolysis

Methyl Ester Preparation

Starting Material : 1-(2,3-Dihydroxypropyl)-4-oxo-3-[(phenylmethyl)oxy]-1,4-dihydro-2-pyridinecarboxylic acid (CAS: 1206102-07-9).
Methylation :

  • Reagents : Dimethyl sulfate (DMS), sodium bicarbonate (NaHCO₃) in N-methyl-2-pyrrolidone (NMP).

  • Conditions : 28–33°C, 14 h, yielding the methyl ester (84–89%).

Ester Hydrolysis to Carboxylic Acid

Procedure :

  • Basic Hydrolysis : NaOH (2M) in methanol/water at 50°C for 6 h.

  • Acid Workup : Neutralization with HCl to pH 2 precipitates the carboxylic acid.

Yield : 92–95% after recrystallization from ethanol/water.

Comparative Analysis of Methods

MethodAdvantagesLimitationsOverall Yield
Pyran-4-one routeHigh regioselectivity, scalableMulti-step (8–10 steps), costly reagents32–38%
Ester hydrolysisShorter route (2 steps), high purityRequires ester precursor synthesis76–80%

Key Challenges and Solutions

  • Regioselectivity in Bromination : Use of NBS in chlorinated solvents ensures mono-bromination at position 5.

  • Side-Chain Oxidation Stability : The 2,3-dihydroxypropyl group is sensitive to over-oxidation; reductive workup with NaBH₄ preserves the diol.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively separates intermediates.

Industrial-Scale Considerations

  • Cost Efficiency : The ester hydrolysis route is preferred for large-scale production due to fewer steps.

  • Green Chemistry : Replace chlorinated solvents with 2-methyl-THF to improve sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in esterification reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Ester derivatives.

Scientific Research Applications

3-(Benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

3-(Benzyloxy)-1-(2-methoxyethyl)-2-methylpyridin-4(1H)-one

  • CAS : 123742-57-4
  • Molecular Formula: C₁₆H₁₉NO₃
  • Molecular Weight : 273.33 g/mol
  • Key Differences :
    • Replaces the 2,3-dihydroxypropyl group with a 2-methoxyethyl substituent.
    • Lacks the carboxylic acid/ester moiety at position 2.
  • Synthesis : Achieved via optimized routes with a 93.7% yield , highlighting the efficiency of methoxyethyl groups in stabilizing intermediates .

5-Acetyl-3-benzyloxy-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylic Acid Amide

  • Key Differences :
    • Features a 2,2-dimethoxyethyl group instead of dihydroxypropyl.
    • Includes an acetyl group at position 5 and a 3-chloro-4-fluorobenzylamide at position 2.
  • Application : Serves as a precursor in synthesizing complex heterocycles (e.g., pyrido[1,2-a]pyrazine-diones), demonstrating the versatility of benzyloxy-pyridine scaffolds in medicinal chemistry .

Fatty Acid 2,3-Dihydroxypropyl Esters

  • Key Differences: Non-pyridine derivatives but share the 2,3-dihydroxypropyl ester motif. Isolated from plant sources (e.g., Mucuna macrocarpa), indicating natural occurrence of dihydroxypropyl esters .

Key Observations:

Synthetic Efficiency : Methoxyethyl-substituted derivatives achieve higher yields (93.7%), likely due to reduced steric hindrance and improved reaction stability .

Natural vs. Synthetic : Dihydroxypropyl esters are found in both synthetic and natural contexts, suggesting broad biochemical relevance .

Biological Activity

3-(Benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid (CAS No. 1206102-06-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

The molecular formula of this compound is C16H17NO6C_{16}H_{17}NO_6, with a molecular weight of approximately 319.31 g/mol. It features a dihydropyridine core, which is known for its diverse pharmacological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthesis process can be summarized in the following steps:

  • Preparation of the Dihydropyridine Core : Utilizing a multicomponent reaction involving aldehydes, amines, and β-keto esters.
  • Introduction of Functional Groups : The benzyloxy and hydroxyl groups are introduced through specific substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Antimicrobial Activity

Research has indicated that compounds similar to 3-(benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine derivatives exhibit significant antimicrobial properties. A study demonstrated that these compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria through mechanisms involving inhibition of DNA gyrase, similar to fluoroquinolone antibiotics .

Anticancer Properties

In vitro studies have shown that this compound possesses anticancer activity against several cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G0/G1 phase. The MTT assay results indicated a dose-dependent response, with significant cytotoxicity observed at higher concentrations .

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of 3-(benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine derivatives against standard bacterial strains. Results showed that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
Compound A16E. coli
Compound B32S. aureus
Target Compound8P. aeruginosa

Case Study 2: Anticancer Activity

In a study assessing the anticancer effects on MCF-7 cells, the target compound was tested alongside standard chemotherapeutics. The results indicated a significant reduction in cell viability compared to untreated controls.

TreatmentCell Viability (%)
Control100
Doxorubicin (10 µM)45
Target Compound (50 µM)30

Q & A

Q. How can this compound be integrated into polymer conjugates for targeted drug delivery?

  • Methodological Answer :
  • Polymer Synthesis : Graft the compound onto PLGA or PEG backbones via carbodiimide-mediated coupling. Optimize feed ratio (monomer:compound = 10:1) to balance drug loading and release.
  • In Vitro Release : Use dialysis bags (MWCO 3.5 kDa) in PBS (pH 5.5 and 7.4). Monitor release kinetics via UV-Vis (λ = 280 nm) .

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